molecular formula C17H14O4 B2374491 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one CAS No. 315232-57-6

6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one

Cat. No. B2374491
CAS RN: 315232-57-6
M. Wt: 282.295
InChI Key: NQAMVOXUFXPAIP-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is a chemical compound with the linear formula C17H14O4 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The chroman-4-one framework, to which this compound belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The molecular structure of 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is represented by the linear formula C17H14O4 . Its molecular weight is 282.299 .

Scientific Research Applications

Synthesis Techniques

Studies have focused on synthesizing various chromen-4-one derivatives through different methods, highlighting the versatility and potential of these compounds in scientific research. For example, one study discussed the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using ultrasound irradiation, which offers advantages such as high yield, shorter reaction time, and mild conditions (Wang Huiyana, 2013) Synthesis of 4-Hydroxy-3-(2-imino ethyl)-2H-chromen-2-one Derivatives under Ultrasound Irradiation.

Structural Analysis

Structural analysis of chromen-4-one derivatives provides insights into their chemical properties and potential applications. The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by X-ray crystallography, revealing details about intramolecular hydrogen bonding and crystal systems (I. Manolov, B. Morgenstern, K. Hegetschweiler, 2012) Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate.

Applications in Catalysis

Some chromen-4-one derivatives have been explored for their catalytic applications. A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was synthesized and used as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives in water, showcasing its environmental friendliness and efficiency (Yinglei Wang, Hongyong Ye, Guangling Zuo, Jun Luo, 2015) Synthesis of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid and its application in one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives in water.

Biological Activity

The potential for biological applications is a significant area of interest. A study on anti-inflammatory and cytotoxic agents from Xylaria sp. SWUF09-62 fungus isolated new compounds including 6-ethyl-8-hydroxy-4H-chromen-4-one, showing promising anti-inflammatory properties and cytotoxicity against HT29 cells (T. Patjana, P. Jantaharn, P. Katrun, et al., 2019) Anti-inflammatory and cytotoxic agents from Xylaria sp. SWUF09-62 fungus.

properties

IUPAC Name

6-ethyl-7-hydroxy-3-phenoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-11-8-13-15(9-14(11)18)20-10-16(17(13)19)21-12-6-4-3-5-7-12/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAMVOXUFXPAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one

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